2-{[(5-chlorothiophen-2-yl)methyl]sulfanyl}-N-(2-methylpropyl)acetamide
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Overview
Description
2-(((5-Chlorothiophen-2-yl)methyl)thio)-N-isobutylacetamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
The synthesis of 2-(((5-Chlorothiophen-2-yl)methyl)thio)-N-isobutylacetamide typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with isobutylamine and subsequent thiolation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
2-(((5-Chlorothiophen-2-yl)methyl)thio)-N-isobutylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorothiophene moiety, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(((5-Chlorothiophen-2-yl)methyl)thio)-N-isobutylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-(((5-Chlorothiophen-2-yl)methyl)thio)-N-isobutylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-(((5-Chlorothiophen-2-yl)methyl)thio)-N-isobutylacetamide include other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure. The uniqueness of 2-(((5-Chlorothiophen-2-yl)methyl)thio)-N-isobutylacetamide lies in its specific substitution pattern and potential biological activities
Properties
Molecular Formula |
C11H16ClNOS2 |
---|---|
Molecular Weight |
277.8 g/mol |
IUPAC Name |
2-[(5-chlorothiophen-2-yl)methylsulfanyl]-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C11H16ClNOS2/c1-8(2)5-13-11(14)7-15-6-9-3-4-10(12)16-9/h3-4,8H,5-7H2,1-2H3,(H,13,14) |
InChI Key |
BPJIPCNEPCUBBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CSCC1=CC=C(S1)Cl |
Origin of Product |
United States |
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